3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
Description
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a pteridine-based fluorescent guanosine analogue. This compound is widely used as a DNA uptake tracer in studies of DNA binding and dynamics. It exhibits an absorbance maximum at 350 nm and an emission maximum at 430 nm .
Properties
CAS No. |
170379-51-8 |
|---|---|
Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-amino-8-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione |
InChI |
InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5?,6-,8-/m1/s1 |
InChI Key |
RJCSBEHKYSZPAX-KYVYOHOSSA-N |
SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3CC([C@H](O3)CO)O |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Synonyms |
2-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-3-methyl-4,7(3H,8H)-pteridinedione; 3-MI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pteridine core structure.
Glycosylation: The pteridine core is glycosylated with 2-deoxy-b-D-ribofuranose under acidic conditions to form the ribofuranosyl derivative.
Methylation: The final step involves the methylation of the 3-position on the pteridine ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine core.
Substitution: Substitution reactions can occur at the methyl or ribofuranosyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in studies of DNA binding and dynamics.
Biology: Employed in the investigation of DNA repair mechanisms and enzyme interactions.
Industry: Utilized in the development of fluorescent dyes and tracers for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves its incorporation into DNA, where it acts as a fluorescent marker. This allows researchers to study DNA binding, dynamics, and repair mechanisms. The compound interacts with DNA repair enzymes, enhancing their function and aiding in the repair of damaged DNA .
Comparison with Similar Compounds
Similar Compounds
Isoxanthopterin: The parent compound, which lacks the ribofuranosyl and methyl groups.
8-Azaguanine: Another pteridine-based compound with similar fluorescent properties.
2-Aminopurine: A fluorescent analogue of adenine used in similar applications.
Uniqueness
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in DNA binding and dynamics studies. Its ability to act as a DNA uptake tracer sets it apart from other similar compounds .
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